(Z)-4-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-10-3-8-13-14(9-10)21-16(17-13)18-15(19)11-4-6-12(20-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJMETMZDXSJDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-4-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, focusing on its antitumor and antimicrobial properties.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the condensation of 4-methoxybenzoyl chloride with 6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-amine under basic conditions. The reaction pathway includes several purification steps such as recrystallization and chromatography to obtain the pure compound.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives. For instance, compounds structurally similar to this compound have shown significant activity against various cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation. For example, a related compound demonstrated dual kinase inhibitory activity against CK2 and GSK3β with IC50 values of 1.9 μM and 0.67 μM respectively .
- Case Studies : In vitro studies on similar thiazole derivatives have reported moderate to high cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The structure-activity relationship indicates that modifications in the thiazole ring enhance antitumor efficacy while reducing cytotoxic effects on normal cells .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties:
- Urease Inhibition : Compounds with thiazole moieties exhibited significant urease inhibition, which is crucial for treating infections caused by Helicobacter pylori .
- Antimicrobial Spectrum : The compound has shown activity against a variety of pathogens including Gram-positive and Gram-negative bacteria. Studies indicated that modifications to the N-aryl amide group linked to the thiazole ring significantly influence antimicrobial potency .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups at ortho position | Increased potency against Plasmodium falciparum |
| Non-bulky substituents | Enhanced solubility and bioavailability |
| Replacement of phenyl with pyridine | Similar potency with improved physicochemical properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related benzamide derivatives from the provided evidence, focusing on substituent effects, spectral data, and physicochemical properties.
Core Structural Variations
- Target Compound: Features a partially saturated tetrahydrobenzo[d]thiazole ring, which enhances conformational flexibility compared to fully aromatic systems.
- Compound 6 (N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide): Contains a thiadiazole ring fused with an isoxazole group.
- Compound 8a (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide) : Incorporates a pyridine-acetyl group, which increases polarity and hydrogen-bonding capacity compared to the target compound’s methoxy group .
Physicochemical Properties
Key Observations :
- Higher melting points in compounds like 8a (290 °C) correlate with increased rigidity from fused pyridine rings, whereas the target compound’s tetrahydrobenzo[d]thiazole core may reduce melting points due to conformational flexibility.
- The IR carbonyl stretches in analogs (1605–1679 cm⁻¹) align with the expected range for the target compound’s benzamide and thiazolidinone moieties.
Electronic and Steric Effects
- Electron-Donating Groups : The 4-methoxy group in the target compound contrasts with electron-withdrawing substituents (e.g., acetyl in 8a), altering charge distribution and reactivity.
Elemental Analysis
| Compound | C (%) | H (%) | N (%) |
|---|---|---|---|
| Target (Calculated) | ~65.0 | ~5.5 | ~12.0 |
| Compound 6 | 61.98 | 3.55 | 16.11 |
| Compound 8a | 66.49 | 4.26 | 13.28 |
Note: The target compound’s higher carbon content (vs. 6) reflects its benzamide and tetrahydrobenzo[d]thiazole components, while nitrogen content is reduced compared to thiadiazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
